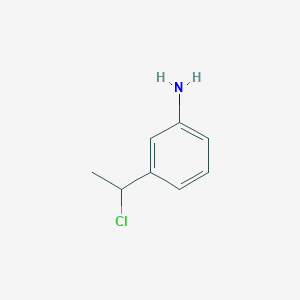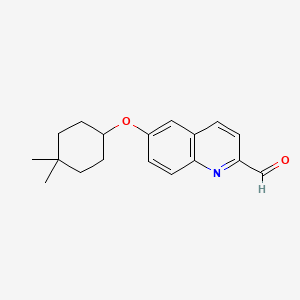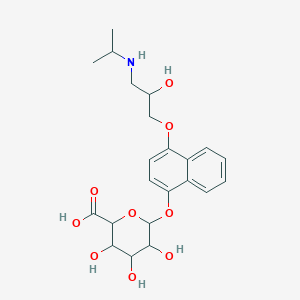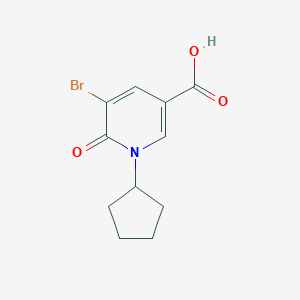
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is a heterocyclic organic compound that features a bromine atom at the 5-position, a cyclopentyl group at the 1-position, and a carboxylic acid group at the 3-position of a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 1-cyclopentyl-6-oxopyridine-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another approach involves the cyclization of a suitable precursor, such as 5-bromo-1-cyclopentyl-2,4-dioxo-3-pyridinecarboxylic acid, under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The carbonyl group at the 6-position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The cyclopentyl group can be oxidized to a cyclopentyl ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: 5-Amino-1-cyclopentyl-6-oxopyridine-3-carboxylic acid.
Reduction: 5-Bromo-1-cyclopentyl-6-hydroxypyridine-3-carboxylic acid.
Oxidation: this compound ketone.
Applications De Recherche Scientifique
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of brominated pyridine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
5-Bromo-1-cyclopentyl-6-oxopyridine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
5-Bromo-1-cyclopentyl-6-oxopyridine-3-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
Uniqueness
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H12BrNO3 |
|---|---|
Poids moléculaire |
286.12 g/mol |
Nom IUPAC |
5-bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO3/c12-9-5-7(11(15)16)6-13(10(9)14)8-3-1-2-4-8/h5-6,8H,1-4H2,(H,15,16) |
Clé InChI |
DYRVVGURZVCUQT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C=C(C=C(C2=O)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


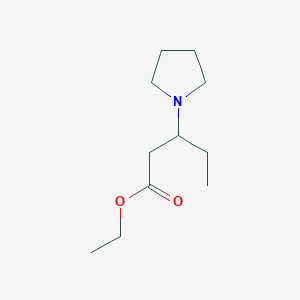
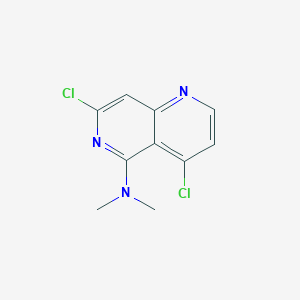

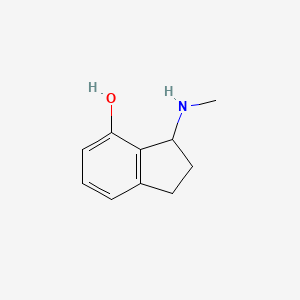
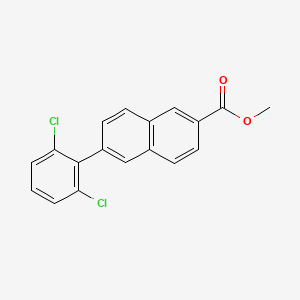
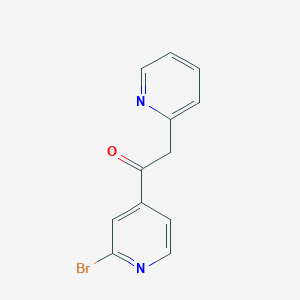
![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)
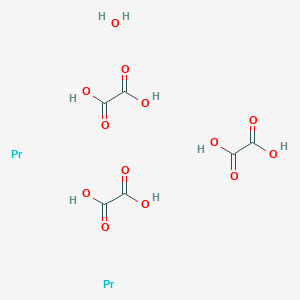
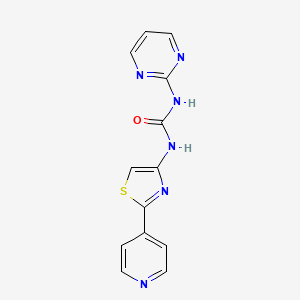
![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)
![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
